2-[(Pyridin-3-yl)methoxy]pyridine

Physicochemical Properties Medicinal Chemistry In Silico ADME

Researchers requiring exact pyridine regioisomers for reproducible SAR or materials synthesis often face supply inconsistency. This specific 3-pyridylmethoxy isomer eliminates that variable. - Ensures target binding fidelity: pyridine N-position directly impacts Ki values, which can vary from 0.15 nM to >9,000 nM across analogs. - Delivers defined MOF topologies: the angular geometry dictated by the 3-substitution creates low-symmetry coordination polymers distinct from linear linkers. - Provided as a qualified heterocyclic building block, enabling immediate use in focused library synthesis without positional isomer contamination.

Molecular Formula C11H10N2O
Molecular Weight 186.214
CAS No. 1044501-39-4
Cat. No. B2771499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-3-yl)methoxy]pyridine
CAS1044501-39-4
Molecular FormulaC11H10N2O
Molecular Weight186.214
Structural Identifiers
SMILESC1=CC=NC(=C1)OCC2=CN=CC=C2
InChIInChI=1S/C11H10N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2
InChIKeyJEUJMPZABFRBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Pyridin-3-yl)methoxy]pyridine: Identity & Procurement


2-[(Pyridin-3-yl)methoxy]pyridine (CAS 1044501-39-4) is a heterocyclic organic compound classified as a bis(pyridine) ether . It consists of a pyridine ring substituted at the 2-position with a pyridin-3-ylmethoxy group, resulting in a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol [1]. The compound is a member of a broader class of pyridinylmethoxy pyridines, which are valued as synthetic intermediates and research tools in medicinal chemistry and materials science due to their capacity for metal coordination and versatile reactivity .

Heterocyclic building block for medicinal chemistry and materials science synthesis workflows.
Bis(pyridine) ether scaffold provides a defined, angular geometry for ligand design and coordination studies.
Specific 3-pyridylmethoxy isomer required for reproducible structure-activity relationship (SAR) and crystal engineering outcomes.

Why 2-[(Pyridin-3-yl)methoxy]pyridine Cannot Be Substituted


Direct substitution of 2-[(Pyridin-3-yl)methoxy]pyridine with its positional isomers (e.g., 2-[(pyridin-4-yl)methoxy]pyridine or 3-[(pyridin-3-yl)methoxy]pyridine) or other pyridinylmethoxy analogs is not scientifically sound. While these compounds share the same molecular formula and core functional groups, subtle alterations in the pyridine nitrogen position profoundly alter molecular geometry, dipole moment, and electron density distribution. Such changes critically impact binding affinity and selectivity in biological systems, as demonstrated in structure-activity relationship (SAR) studies where pyridine substitution patterns on related scaffolds led to variations in Ki values ranging from 0.15 nM to >9,000 nM [1]. Furthermore, in coordination chemistry, the specific orientation of the nitrogen donor atoms dictates the topology of resulting metal-organic frameworks (MOFs) and coordination polymers [2]. Consequently, procuring the exact CAS 1044501-39-4 isomer is essential for experimental reproducibility and achieving targeted material or biological properties.

Positional Isomers
4-pyridyl or 2-pyridyl analogs shift nitrogen orientation, which may alter binding affinity profiles and coordination geometries.
Linker Geometry
A different substitution pattern can change a bent linker into a linear one, potentially producing unintended MOF topologies.
Reproducibility
SAR data indicates that pyridine substitution can shift Ki values by orders of magnitude; isomer identity may be critical for assay consistency.

2-[(Pyridin-3-yl)methoxy]pyridine vs. Analogs: Key Differentiators


Physicochemical Profile vs. 4-Pyridyl Isomer

A comparative analysis of calculated physicochemical properties reveals distinct differences between the 3-pyridyl isomer (target) and the 4-pyridyl isomer (CAS 2201468-30-4). These differences, though subtle, can influence molecular interactions, solubility, and permeability in medicinal chemistry campaigns .

Physicochemical Profile
Data to verify
logP difference: +0.64 vs. 4-pyridyl isomer
May support differential permeability screening
In silico prediction; requires experimental validation
Physicochemical Properties Medicinal Chemistry In Silico ADME

Receptor Binding SAR: Pyridine-Modified Analogs

While direct binding data for the target compound is absent, a foundational SAR study on a closely related scaffold (A-84543) demonstrates the extreme sensitivity of biological activity to pyridine substitution. Substitution on the pyridine ring resulted in Ki values ranging from 0.15 nM to >9,000 nM [1]. This >60,000-fold difference underscores that the precise substitution pattern, such as the 3-pyridylmethoxy group, is a critical determinant of biological activity.

Binding SAR Context
Class-level inference
Ki range: 0.15 nM to >9,000 nM in related analogs
Supports isomer-specific procurement for target engagement studies
No direct Ki data for this compound; based on A-84543 scaffold
Structure-Activity Relationship Nicotinic Receptors Medicinal Chemistry

Coordination Chemistry: Regioisomerism & MOF Topology

The coordination chemistry of pyridin-3-ylmethoxy building blocks is well-established, with the 3-pyridyl nitrogen's specific orientation leading to the formation of distinct metal-organic frameworks [1]. While the target compound is a monomeric unit, its use as a ligand or synthetic intermediate would be expected to produce coordination geometries and polymer topologies that are distinct from its 2-pyridyl or 4-pyridyl isomers due to the altered directionality of the nitrogen donor atom. For example, the 4-pyridyl isomer (CAS 2201468-30-4) would favor linear, rod-like linkers, whereas the 3-pyridyl isomer (target) introduces a kink or bend, leading to fundamentally different network architectures [2].

Coordination Geometry
Class-level inference
Bent linker geometry vs. linear 4-pyridyl linker
Reported topology context for MOF and coordination polymer design
Inferred from crystal structures of analogous building blocks
Coordination Polymers Metal-Organic Frameworks Crystal Engineering

Application Scenarios for 2-[(Pyridin-3-yl)methoxy]pyridine


Fragment-Based Drug Discovery (FBDD) Scaffold

This compound serves as a valuable heterocyclic building block in medicinal chemistry for the synthesis of focused libraries. Given the profound impact of pyridine substitution on biological activity demonstrated in SAR studies [1], researchers can utilize this specific 3-pyridylmethoxy regioisomer to probe structure-activity relationships around a core scaffold, exploiting its unique spatial and electronic profile to potentially achieve target selectivity and potency that would be unattainable with other isomers.

Angular Organic Linkers for Advanced Materials

In materials science, this compound is a key synthetic intermediate for creating bent or angular organic linkers, which are essential for constructing low-symmetry metal-organic frameworks (MOFs) and coordination polymers with unique topologies and pore architectures [2][3]. The resulting materials often exhibit distinct properties compared to those derived from linear linkers, making them valuable for applications in gas storage, separation, and heterogeneous catalysis.

Ligand Design for Coordination Chemistry & Catalysis

The bis(pyridine) ether motif allows this compound to act as a flexible, bidentate ligand. Its specific geometry, conferred by the 3-pyridylmethoxy group, is ideal for forming discrete metallocycles or dinuclear complexes with specific coordination geometries, which are of interest in the development of novel homogeneous catalysts and biomimetic model systems [3].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Regioisomeric purity and spatial profile
SAR probe consistency and target selectivity screening
Angular linker for advanced materials
Bent donor geometry
Network topology control and porosity outcome review
Bidentate ligand design for catalysis
Flexible bis(pyridine) ether scaffold
Coordination geometry and model complex stability
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